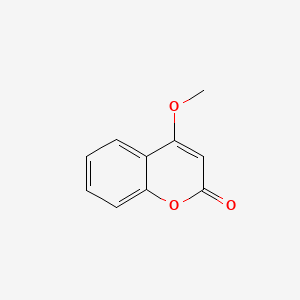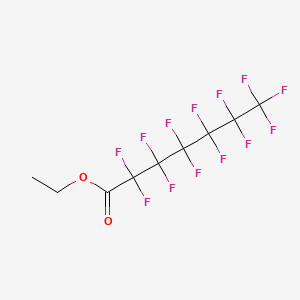
4-Methoxycoumarin
説明
4-Methoxycoumarin is a chemical compound with the molecular formula C10H8O3 . It is a derivative of coumarin, which is a type of phenolic compound . The IUPAC name for 4-Methoxycoumarin is 4-methoxychromen-2-one .
Synthesis Analysis
The synthesis of 4-Methoxycoumarin and its derivatives often starts from 4-hydroxycoumarin . The structures of the synthesized compounds are usually confirmed by nuclear magnetic resonance data .Molecular Structure Analysis
The molecular structure of 4-Methoxycoumarin includes a coumarin core structure with a methoxy group attached at the 4-position . The exact mass of 4-Methoxycoumarin is 176.047344113 g/mol .Chemical Reactions Analysis
4-Methoxycoumarin has been used in the synthesis of new coumarin derivatives, which have shown inhibitory effects on lung cancer cell motility . It has also been found to exhibit antifungal activity against various phytopathogenic fungi .Physical And Chemical Properties Analysis
4-Methoxycoumarin has a molecular weight of 176.17 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . Its topological polar surface area is 35.5 Ų .科学的研究の応用
Fluorescent Probes
4-Methoxycoumarin dyes are widely used as fluorescent probes due to their ability to emit light upon excitation. They are utilized in various biological and chemical applications such as fluorescence microscopy, flow cytometry, and high-throughput screening. These dyes can be used to label biomolecules, detect metal ions, measure microenvironment polarity, and monitor pH levels .
Biochemistry Applications
In biochemistry, 4-Methoxycoumarin has been studied for its effects on cellular processes. For instance, 4-Hydroxy-7-Methoxycoumarin has been shown to inhibit inflammation in LPS-activated RAW264.7 macrophages by suppressing NF-κB and MAPK activation .
Environmental Protection
Coumarins, including 4-Methoxycoumarin, have been recognized for their environmental impact. They possess properties that can be harmful to the environment and health. The prediction of coumarin hazardous properties using quantitative structure-activity relationship (QSAR) approaches has been reviewed, highlighting the importance of understanding their effects in environmental contexts .
作用機序
Target of Action
4-Methoxycoumarin, a derivative of coumarin, has been found to exhibit antibacterial activity against Ralstonia solanacearum , a plant pathogenic bacterium . It’s also been suggested that coumarin derivatives could be promising candidates for developing novel plant-protection products .
Mode of Action
It’s known that coumarins have a wide range of pharmacological activities, such as antioxidant, antibacterial, antifungal, anti-human immunodeficiency infection, anti-tubercular, and anti-cancer activities . It’s likely that 4-Methoxycoumarin shares some of these properties.
Biochemical Pathways
Coumarins, including 4-Methoxycoumarin, are secondary plant metabolites. The main pathway of coumarin biosynthesis occurs through the shikimic acid pathway, which involves cinnamic acid and phenylalanine metabolism . In terms of the biochemical pathways affected by 4-Methoxycoumarin, it’s known that certain coumarin compounds can suppress the activation of nuclear factor kappa B (NF-κB) and decrease the phosphorylation of extracellular signal-regulated kinase (ERK1/2) and c-Jun N-terminal kinase/stress-activated protein kinase (JNK) .
Pharmacokinetics
Coumarins are generally obtained from natural sources and can also be chemically synthesized . More research is needed to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Methoxycoumarin and their impact on its bioavailability.
Result of Action
4-Methoxycoumarin has been found to exhibit antibacterial activity against Ralstonia solanacearum . It’s also been suggested that coumarin compounds can reduce the production of proinflammatory cytokines such as tumor necrosis factor (TNF)-α, interleukin (IL)-1β, and IL-6 .
Action Environment
The action of 4-Methoxycoumarin, like other coumarins, can be influenced by environmental factors. For instance, the European Parliament and the Council have issued directives to limit the harmful effects of pesticides, indicating the need for novel active compounds that are environmentally and toxicologically acceptable . More research is needed to understand how environmental factors influence the action, efficacy, and stability of 4-Methoxycoumarin.
特性
IUPAC Name |
4-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-12-9-6-10(11)13-8-5-3-2-4-7(8)9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCMXDYMSAZNPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)OC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174136 | |
| Record name | 4-Methoxycourmarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxycoumarin | |
CAS RN |
20280-81-3 | |
| Record name | 4-Methoxycourmarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020280813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxycourmarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: While the provided research doesn't pinpoint a specific molecular target for 4-Methoxycoumarin, studies suggest it disrupts fungal cell function. In Rhizoctonia solani mycelia, 4-Methoxycoumarin impacted peroxisome structure and function, inhibiting fatty acid β-oxidation. [] This led to decreased ATP and acetyl-CoA production, ultimately causing cell death through reactive oxygen species (ROS) accumulation, mitochondrial damage, and disruption of the mitochondrial membrane potential. []
A:
- Molecular Formula: C10H8O3 []
- Spectroscopic Data: While not provided in full, references mention techniques like NMR and X-ray diffraction being used to characterize 4-Methoxycoumarin and related compounds. [, , ]
ANone: The provided literature primarily focuses on synthesis and biological activity, lacking details on material compatibility and stability under specific conditions. Further research is needed in this area.
ANone: The provided research doesn't discuss any catalytic properties of 4-Methoxycoumarin. It primarily focuses on its synthesis and biological evaluation.
ANone: The research papers primarily focus on synthesis and biological activity. Detailed studies on the stability of 4-Methoxycoumarin under various conditions and specific formulation strategies are not provided.
A: 4-Methoxycoumarin demonstrated broad-spectrum antifungal activity in vitro against five plant pathogenic fungi. [] It was more potent than osthol, particularly against Rhizoctonia solani with an EC50 value of 21 μg/mL. [] In vivo studies showed 4-Methoxycoumarin effectively inhibited potato black scurf in a concentration-dependent manner, highlighting its potential as a biofungicide. []
ANone: The provided literature doesn't cover resistance mechanisms or cross-resistance related to 4-Methoxycoumarin. This area requires further investigation.
A: Various analytical techniques, including NMR, MS, single-crystal X-ray diffraction, and chiral HPLC, were employed to elucidate the structures and absolute configurations of 4-Methoxycoumarin and related compounds. []
A: While the provided research doesn't offer a comprehensive historical overview, it highlights the use of 4-Methoxycoumarin in diverse chemical reactions. These include reactions with thiourea to synthesize thiouracil derivatives, [] transformation into pyrazoles using hydrazines, [] and photochemical reactions with ethylene derivatives to produce dihydrocyclobuta[c]coumarins. [] These examples demonstrate the ongoing interest in exploring the synthetic utility of this compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-imidazol-4-yl}-1-ethanone O-methyloxime](/img/structure/B1363040.png)



![5-{2-[5-(2,4-Dichlorophenyl)-2-furyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B1363061.png)








